Pyridine, 3-chloro-2-(methylsulfonyl)-
Description
Pyridine, 3-chloro-2-(methylsulfonyl)-, is a heterocyclic aromatic compound featuring a pyridine core substituted with a chlorine atom at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 2-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
3-chloro-2-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMAWMZBOGVBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-chloro-2-(methylsulfonyl)- typically involves the chlorination of 2-(methylsulfonyl)pyridine. One common method is the reaction of 2-(methylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 3-chloro-2-(methylsulfonyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-chloro-2-(methylsulfonyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
Pyridine, 3-chloro-2-(methylsulfonyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 3-chloro-2-(methylsulfonyl)- involves its interaction with specific molecular targets. The chlorine atom and the methylsulfonyl group contribute to its reactivity and ability to form stable complexes with various biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The methylsulfonyl group is a strong electron-withdrawing substituent, influencing reactivity, solubility, and binding affinity. Comparisons with related compounds include:
Table 1: Key Properties of Pyridine Derivatives
Key Observations :
- Electron-Withdrawing Groups: Methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups enhance electrophilicity, facilitating nucleophilic substitution reactions .
Spectroscopic and Computational Studies
- Spectroscopy : Pyridine-hydrazone analogs (e.g., CCPEHP in ) are characterized via X-ray diffraction, UV-Vis, and NMR, providing methodologies applicable to 3-chloro-2-(methylsulfonyl)-pyridine .
- Computational Modeling : Quantum chemical calculations (e.g., DFT in ) predict electronic properties, while Topomer CoMFA models optimize pyridine derivatives for enzyme inhibition (e.g., 4-hydroxyphenylpyruvate dioxygenase) .
Biological Activity
Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Pyridine, 3-chloro-2-(methylsulfonyl)- (CAS No. 98626-98-3) is noted for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Pyridine, 3-chloro-2-(methylsulfonyl)- is characterized by the following chemical structure:
- Molecular Formula: CHClNOS
- Molecular Weight: 195.66 g/mol
- IUPAC Name: 3-chloro-2-(methylsulfonyl)pyridine
The compound features a chlorinated pyridine ring and a methylsulfonyl group, which are crucial for its biological interactions and activities.
The biological activity of Pyridine, 3-chloro-2-(methylsulfonyl)- is primarily attributed to its ability to interact with various biological targets. The chlorine atom and the methylsulfonyl group enhance its reactivity, enabling it to form stable complexes with enzymes and receptors. This interaction can modulate enzyme activity and influence inflammatory pathways, contributing to its observed pharmacological effects .
Antimicrobial Activity
Research has demonstrated that pyridine derivatives exhibit significant antimicrobial properties. Pyridine, 3-chloro-2-(methylsulfonyl)- has been evaluated against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 20 | 16 |
| Acinetobacter baumannii | 17 | 32 |
These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa .
Anti-inflammatory Properties
The anti-inflammatory effects of Pyridine, 3-chloro-2-(methylsulfonyl)- have been investigated through in vitro studies. The compound demonstrated a capacity to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests potential applications in treating inflammatory diseases .
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted by researchers evaluated the antibacterial properties of various pyridine derivatives, including Pyridine, 3-chloro-2-(methylsulfonyl)-. The findings indicated that this compound exhibited superior activity against resistant strains of E. coli, making it a candidate for further development in antibiotic therapies . -
Inflammation Model :
In a controlled experiment using a murine model of inflammation, Pyridine, 3-chloro-2-(methylsulfonyl)- was administered to assess its effects on paw edema induced by carrageenan. The results showed a significant reduction in edema compared to the control group, supporting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
